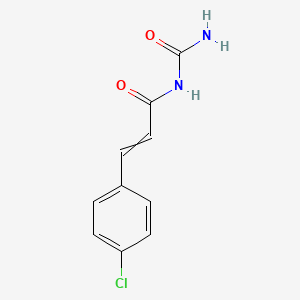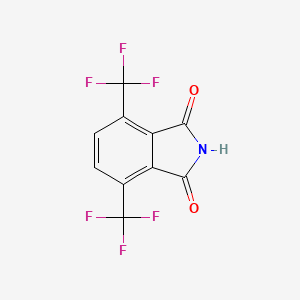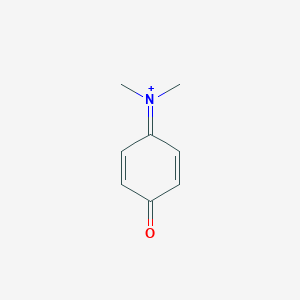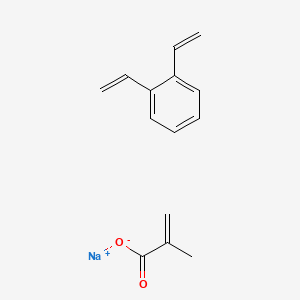
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate typically involves the reaction of 1,2-bis(ethenyl)benzene with 2-methylprop-2-enoic acid in the presence of a sodium catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The aromatic ring allows for electrophilic substitution reactions, while the aliphatic components can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Conditions for substitution reactions vary but often involve catalysts such as aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Similar in structure but with potassium instead of sodium.
1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Lacks the sodium component, leading to different chemical properties.
Uniqueness
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is unique due to the presence of both sodium and the specific arrangement of its aromatic and aliphatic components. This combination gives it distinct chemical and physical properties that make it valuable for various applications.
Propiedades
Número CAS |
63182-04-7 |
|---|---|
Fórmula molecular |
C14H15NaO2 |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10.C4H6O2.Na/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 |
Clave InChI |
IGKBDWIPWLLGIW-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[Na+] |
Números CAS relacionados |
63182-04-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


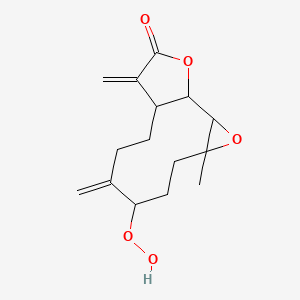
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)


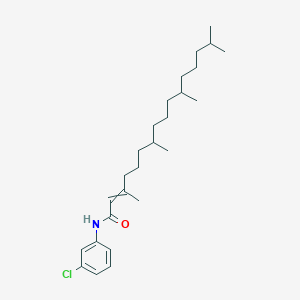
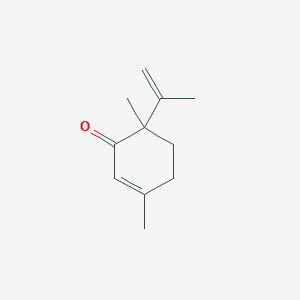
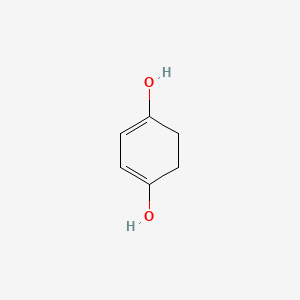
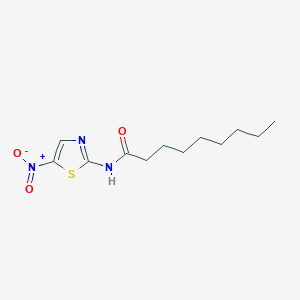
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

